3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include FeCl3, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate can be compared with other similar compounds, such as:
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate: This compound has a similar structure but contains a chlorine atom, which may alter its chemical and biological properties.
3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate: This compound lacks the benzyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO4S |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) methanesulfonate |
InChI |
InChI=1S/C15H13NO4S/c1-21(17,18)20-12-7-8-13-14(16-19-15(13)10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
OKLJEONWZIZQNU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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